(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid
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Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino group and an isopropylamino substituent on the hexanoic acid chain. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Formation of the isopropylamino substituent: The protected amino acid is then reacted with isopropylamine under suitable conditions to introduce the isopropylamino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino acid.
Substitution: The isopropylamino group can be substituted with other amines or nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Free amino acid and benzyloxycarbonyl by-products.
Substitution: New amino acid derivatives with different substituents.
Oxidation and Reduction: Various oxidized or reduced forms of the compound depending on the specific reaction conditions.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in biological processes and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in protecting the amino group during reactions, while the isopropylamino substituent can influence the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-6-(methylamino)hexanoic acid: Similar structure but with a methylamino group instead of an isopropylamino group.
(S)-2-(((Benzyloxy)carbonyl)amino)-6-(ethylamino)hexanoic acid: Similar structure but with an ethylamino group instead of an isopropylamino group.
(S)-2-(((Benzyloxy)carbonyl)amino)-6-(tert-butylamino)hexanoic acid: Similar structure but with a tert-butylamino group instead of an isopropylamino group.
Uniqueness
The uniqueness of (S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid lies in its specific combination of the benzyloxycarbonyl protecting group and the isopropylamino substituent. This combination can confer distinct chemical properties and biological activities, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C17H26N2O4 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid |
InChI |
InChI=1S/C17H26N2O4/c1-13(2)18-11-7-6-10-15(16(20)21)19-17(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15,18H,6-7,10-12H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
LEEYEPQZFFVRRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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